PIP4K-IN-a131

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

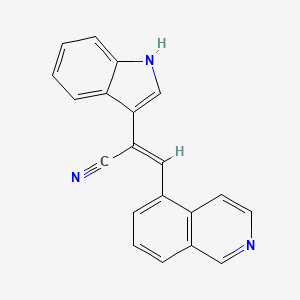

(Z)-2-(1H-indol-3-yl)-3-isoquinolin-5-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3/c21-11-16(19-13-23-20-7-2-1-6-18(19)20)10-14-4-3-5-15-12-22-9-8-17(14)15/h1-10,12-13,23H/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWKEWLUVHLNEX-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=CC3=CC=CC4=C3C=CN=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C(=C/C3=CC=CC4=C3C=CN=C4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Dual-Pronged Attack of PIP4K-IN-a131 on Cancer Cells: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of PIP4K-IN-a131, a novel small molecule inhibitor that demonstrates cancer-selective lethality. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research. We will explore the core mechanism, associated signaling pathways, quantitative efficacy data, and detailed experimental protocols to facilitate further investigation and development of this promising anti-cancer agent.

Core Mechanism: A Bifurcated Strategy for Cancer Cell Elimination

This compound employs a unique dual-inhibitory mechanism that capitalizes on the inherent differences between normal and cancerous cells, particularly those with an activated Ras pathway. The primary cellular target of this compound has been identified as the Phosphatidylinositol 5-Phosphate 4-Kinase (PIP4K) family of lipid kinases.[1][2][3][4]

In Normal Cells: A Reversible Arrest

In non-transformed cells, inhibition of PIP4Ks by this compound leads to a reversible growth arrest at the G1/S phase of the cell cycle.[1] This cytostatic effect is achieved through the transcriptional upregulation of PIK3IP1, a known suppressor of the PI3K/Akt/mTOR signaling pathway. By halting cell cycle progression in healthy cells, this compound exhibits a protective effect, a desirable characteristic for a chemotherapeutic agent.

In Cancer Cells: A Fatal Mitotic Catastrophe

Conversely, in cancer cells harboring Ras mutations, the cellular response to this compound is dramatically different and ultimately lethal. Activated Ras signaling overrides the a131-induced upregulation of PIK3IP1, thereby allowing the cancer cells to bypass the G1/S checkpoint and proceed into mitosis. It is within this mitotic phase that the second prong of this compound's attack is revealed. The compound interferes with the proper clustering of supernumerary centrosomes, a common feature of cancer cells. This disruption leads to mitotic catastrophe and subsequent cell death, providing a potent and cancer-selective killing mechanism.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

| Target | Assay Type | IC50 (µM) | Reference |

| Purified PIP4K2A | In vitro kinase assay | 1.9 | |

| Total PIP4Ks | In vitro kinase assay | 0.6 |

| Cell Type | Assay Type | GI50 (µM) | Reference |

| Normal Human Cell Lines (Average) | MTT Assay (72h) | 6.5 | |

| Cancer Cell Lines (Average) | MTT Assay (72h) | 1.7 |

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of this compound in normal vs. cancer cells.

Caption: Workflow for identification and characterization of this compound.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in the characterization of this compound. These are intended as a guide and may require optimization for specific experimental conditions.

In Vitro PIP4K Kinase Assay (Radiometric)

This assay measures the enzymatic activity of PIP4K by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]-ATP into its lipid substrate, phosphatidylinositol-5-phosphate (PI5P).

Materials:

-

Recombinant human PIP4K2A enzyme

-

Phosphatidylinositol 5-phosphate (PI5P)

-

Phosphatidylserine (PS)

-

[γ-³²P]-ATP

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound (or other inhibitors) dissolved in DMSO

-

Stopping Solution (e.g., 1 M HCl)

-

Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60)

-

TLC Developing Solvent (e.g., Chloroform:Methanol:Ammonia:Water)

-

Phosphorimager or autoradiography film

Procedure:

-

Substrate Preparation: Prepare mixed micelles of PI5P and PS (e.g., at a 1:1 molar ratio) by drying down the lipids under nitrogen and resuspending in kinase assay buffer followed by sonication.

-

Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, the PI5P/PS substrate, and the desired concentration of this compound (or DMSO vehicle control).

-

Enzyme Addition: Add the recombinant PIP4K2A enzyme to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]-ATP. Incubate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding the stopping solution.

-

Lipid Extraction: Extract the lipids from the reaction mixture using a chloroform/methanol extraction.

-

TLC Separation: Spot the extracted lipid phase onto a TLC plate and develop the chromatogram using the TLC developing solvent to separate the product (PI(4,5)P₂) from the substrate (PI5P).

-

Detection and Quantification: Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film. Quantify the radiolabeled PI(4,5)P₂ spot to determine kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Identification

CETSA is a powerful method to identify the protein targets of a compound in a cellular context based on the principle of ligand-induced thermal stabilization of the target protein.

Materials:

-

Cultured cells (e.g., normal BJ fibroblasts)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Equipment for heating (e.g., PCR cycler)

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibodies against candidate target proteins (e.g., PIP4K isoforms)

Procedure:

-

Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified time.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR cycler.

-

Cell Lysis: Lyse the cells using freeze-thaw cycles or sonication in lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

-

Western Blot Analysis: Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using antibodies against suspected target proteins.

-

Data Analysis: Quantify the band intensities at each temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization. For proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry.

Cell Viability/Growth Inhibition (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cultured normal and cancer cell lines

-

96-well cell culture plates

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration of the compound relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Immunofluorescence for Centrosome Analysis

This technique is used to visualize and quantify centrosomes within cells to assess the effects of this compound on centrosome clustering.

Materials:

-

Cultured cancer cells (e.g., those with known supernumerary centrosomes)

-

This compound

-

Coverslips

-

Fixative (e.g., ice-cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100) if using paraformaldehyde fixation

-

Blocking solution (e.g., PBS with 5% BSA)

-

Primary antibodies against a centrosomal marker (e.g., anti-γ-tubulin or anti-pericentrin)

-

Fluorophore-conjugated secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle for a time that allows cells to enter mitosis.

-

Fixation: Fix the cells with ice-cold methanol or paraformaldehyde.

-

Permeabilization (if needed): If using paraformaldehyde, permeabilize the cells with permeabilization buffer.

-

Blocking: Block non-specific antibody binding by incubating the coverslips in blocking solution.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against the centrosomal marker.

-

Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody.

-

Counterstaining: Stain the nuclei with DAPI.

-

Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of mitotic cells and count the number of distinct centrosomes (visualized as γ-tubulin or pericentrin foci). Compare the number and clustering of centrosomes in treated versus untreated cells.

This comprehensive guide provides a foundational understanding of the mechanism of action of this compound in cancer cells. The provided data and protocols offer a starting point for further research into this promising therapeutic candidate.

References

- 1. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Inhibitory Action of PIP4K-IN-a131: A Technical Guide to its Interaction with the PI3K/Akt/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the compound PIP4K-IN-a131 (also referred to as a131), a novel small molecule inhibitor with dual-inhibitory properties targeting Phosphatidylinositol 5-Phosphate 4-Kinases (PIP4Ks). We explore its mechanism of action, particularly its intricate and differential impact on the critical PI3K/Akt/mTOR signaling pathway in normal versus cancer cells. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular interactions and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Introduction to this compound and the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs a multitude of cellular processes including growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] this compound has emerged as a compound of interest due to its unique, context-dependent modulation of this pathway.[3][4]

This compound was identified through a phenotypic screen for its cancer-selective cytotoxicity. Subsequent unbiased cellular thermal shift assays (CETSA) combined with mass spectrometry identified the PIP4K lipid kinase family as its primary cellular target. This family of enzymes, comprising PIP4K2A, PIP4K2B, and PIP4K2C, phosphorylates phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling lipid.

The inhibitory action of this compound on PIP4Ks initiates a signaling cascade that selectively induces lethality in cancer cells while causing reversible growth arrest in normal cells, primarily through modulation of the PI3K/Akt/mTOR pathway.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound against its targets has been quantified through in vitro kinase assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Target | Inhibitor | IC50 (µM) | Assay Condition |

| Purified PIP4K2A | This compound | 1.9 | In vitro kinase assay |

| Total PIP4Ks Activity | This compound | 0.6 | In vitro kinase assay |

| Purified PIP4K2A | a166 (derivative) | 1.8 | In vitro kinase assay |

| Purified PIP4K2A | I-OMe-AG-538 | 2.1 | In vitro kinase assay |

Data sourced from Kitagawa et al., 2017.

Mechanism of Action: Differential Regulation of the PI3K/Akt/mTOR Pathway

The interaction of this compound with the PI3K/Akt/mTOR pathway is indirect and dependent on the cellular context, specifically the status of the Ras signaling pathway.

In Normal Cells: Induction of Reversible Growth Arrest

In normal, non-transformed cells, inhibition of PIP4K by this compound leads to the transcriptional upregulation of PIK3IP1 (Phosphatidylinositol-3-Kinase Interacting Protein 1). PIK3IP1 is a known suppressor of the PI3K/Akt/mTOR pathway. This suppression of PI3K signaling leads to a reversible growth arrest, primarily at the G1/S phase of the cell cycle, effectively protecting normal cells from the cytotoxic effects of the compound.

In Ras-Activated Cancer Cells: Induction of Mitotic Catastrophe

A striking feature of this compound is its differential effect in cancer cells harboring activating Ras mutations. In these cells, the activated Ras pathway overrides the this compound-induced upregulation of PIK3IP1. This allows the cancer cells to bypass the G1/S arrest and maintain an active PI3K/Akt/mTOR pathway.

However, this compound possesses a second, mitotic-related activity. As the Ras-transformed cells proceed into mitosis, this compound's ability to de-cluster supernumerary centrosomes becomes critical. This leads to mitotic catastrophe and selective cell death in the cancer cells. This dual-inhibitory mechanism is the foundation of its cancer-selective lethality.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling interactions.

Caption: this compound signaling in normal cells.

Caption: this compound signaling in Ras-activated cancer cells.

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the function of this compound.

Cellular Thermal Shift Assay (CETSA) for Target Identification

This method is used to identify the protein targets of a compound in a cellular context.

-

Cell Culture and Lysis: Normal BJ cells are cultured and harvested. The cell lysate is prepared.

-

Compound Incubation: The cell lysate is incubated with either this compound or a vehicle control.

-

Thermal Challenge: The treated lysates are subjected to a temperature gradient. Target proteins bound to the compound exhibit increased thermal stability.

-

Protein Separation: Soluble proteins are separated from aggregated proteins by centrifugation.

-

Mass Spectrometry: The soluble protein fraction is analyzed by mass spectrometry to identify proteins that are stabilized by the compound.

-

Data Analysis: Proteins showing increased stability in the presence of this compound are identified as potential targets. PIP4Ks were identified as the primary targets using this method.

Caption: Workflow for CETSA-based target identification.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of PIP4Ks and the inhibitory effect of the compound.

-

Reagents: Purified recombinant PIP4K enzyme, lipid substrate (e.g., PI5P), and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are prepared in a kinase assay buffer.

-

Inhibitor Pre-incubation: The enzyme is pre-incubated with varying concentrations of this compound or a vehicle control.

-

Kinase Reaction: The kinase reaction is initiated by adding the ATP and lipid substrate mixture. The reaction proceeds for a defined time at a controlled temperature.

-

Reaction Termination: The reaction is stopped, typically by adding an acidic solution.

-

Lipid Extraction and Separation: The phosphorylated lipid product is extracted and separated from the unreacted substrate, often using thin-layer chromatography (TLC).

-

Quantification: The amount of phosphorylated product is quantified, for example, by autoradiography if a radiolabeled substrate was used.

-

IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. These data are then plotted to determine the IC50 value.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. Computer-Aided Targeting of the PI3K/Akt/mTOR Pathway: Toxicity Reduction and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality. [escholarship.org]

The Role of PIP4K-IN-a131 in Inducing Mitotic Catastrophe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIP4K-IN-a131 is a novel small molecule inhibitor demonstrating a unique dual-inhibitory mechanism that leads to cancer-selective lethality through the induction of mitotic catastrophe.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in disrupting mitotic integrity in cancer cells while promoting a reversible cell cycle arrest in normal cells. We will detail the underlying signaling pathways, present key quantitative data from preclinical studies, and provide comprehensive experimental protocols for assessing the compound's effects.

Introduction: A Dual-Pronged Approach to Cancer Therapy

Achieving a therapeutic window that maximizes cancer cell killing while minimizing toxicity to normal tissues is a central goal in oncology drug development. This compound (also referred to as a131) has emerged as a promising agent that exemplifies this principle.[1] It achieves cancer-selective lethality by exploiting the inherent differences between normal and cancer cell cycle regulation, specifically in cells with an activated Ras pathway.[1][3]

The compound's primary intracellular targets are the Phosphatidylinositol 5-Phosphate 4-Kinases (PIP4K). By inhibiting PIP4K, this compound triggers distinct downstream effects in normal versus cancer cells. In normal cells, PIP4K inhibition leads to the transcriptional upregulation of PIK3IP1, a suppressor of the PI3K/Akt/mTOR pathway, resulting in a reversible G1/S phase arrest. Conversely, in Ras-activated cancer cells, this checkpoint is overridden, forcing the cells to enter mitosis. It is within this mitotic phase that the compound's second inhibitory activity manifests, leading to the de-clustering of supernumerary centrosomes and ultimately, mitotic catastrophe.

Quantitative Analysis of this compound Activity

The efficacy and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize key data from published studies.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (µM) |

| Purified PIP4K2A | 1.9 |

| Total PIP4Ks | 0.6 |

Table 2: Cell Viability and Growth Inhibition

| Cell Type | GI50 (µM) | Description |

| Normal Human Cell Lines | 6.5 | Average across a panel of normal cells. |

| Cancer Cell Lines | 1.7 | Average across a panel of cancer cells. |

Table 3: Effect of this compound on Cell Cycle Distribution in Normal vs. Transformed Cells

| Cell Type | Treatment | % G1/S Phase | % G2/M Phase |

| Normal BJ Cells | DMSO | 55 | 20 |

| Normal BJ Cells | a131 | 75 | 10 |

| Transformed BJ | DMSO | 40 | 35 |

| Transformed BJ | a131 | 20 | 60 |

Signaling Pathways and Mechanism of Action

The differential effects of this compound in normal and cancer cells are governed by the interplay between the PIP4K and Ras signaling pathways.

In Normal Cells: Reversible G1/S Arrest

In normal cells, the inhibition of PIP4K by this compound leads to the upregulation of PIK3IP1. PIK3IP1, in turn, suppresses the PI3K/Akt/mTOR signaling cascade, a critical driver of cell cycle progression. This suppression results in a reversible arrest at the G1/S checkpoint, effectively protecting normal cells from the cytotoxic effects of the compound.

References

- 1. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

The Dual Role of PIP4K-IN-a131: A Technical Guide to the Transcriptional Upregulation of PIK3IP1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound PIP4K-IN-a131, a potent inhibitor of phosphatidylinositol-5-phosphate 4-kinases (PIP4Ks), has emerged as a molecule of significant interest in cancer research due to its dual mechanism of action. In normal, non-transformed cells, this compound induces a reversible cell cycle arrest at the G1/S phase. This cytostatic effect is primarily mediated through the transcriptional upregulation of Phosphoinositide-3-Kinase Interacting Protein 1 (PIK3IP1), a critical negative regulator of the pro-survival PI3K/Akt/mTOR signaling pathway. Conversely, in cancer cells characterized by activated Ras signaling, this protective mechanism is overridden, leading to mitotic catastrophe and selective cell death. This technical guide provides an in-depth analysis of the transcriptional upregulation of PIK3IP1 by this compound, detailing the underlying signaling pathways, quantitative data, and comprehensive experimental protocols.

Introduction

The phosphatidylinositol 3-kinase (PI3K) pathway is a central signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. PIK3IP1 is a transmembrane protein that directly binds to the p110 catalytic subunit of PI3K, thereby inhibiting its activity and suppressing the downstream PI3K/Akt/mTOR pathway. The discovery that the small molecule this compound can selectively upregulate the expression of this endogenous tumor suppressor in normal cells presents a novel strategy for cancer therapy with a potential for a wider therapeutic window. This document serves as a comprehensive resource for understanding and investigating the molecular mechanisms governing this selective upregulation.

Quantitative Data

The inhibition of PIP4K by this compound leads to a significant increase in the expression of PIK3IP1 at both the mRNA and protein levels in normal cells. While the precise fold-change in normal cells treated with this compound is not explicitly quantified in the primary literature, related studies on the Ras-mediated suppression of PIK3IP1 provide an indication of the potential magnitude of this upregulation. Pharmacological inhibition of LSD1, a downstream effector in the Ras pathway that suppresses PIK3IP1, resulted in a 3- to 10-fold increase in PIK3IP1 mRNA expression in Ras/Raf-mutant cancer cell lines.

| Compound | Target | Cell Type | Effect on PIK3IP1 mRNA | Effect on PIK3IP1 Protein | IC50 (PIP4K2A) | IC50 (PIP4Ks) | Reference |

| This compound | PIP4K Lipid Kinases | Normal BJ cells | Upregulation | Upregulation | 1.9 µM | 0.6 µM | [1] |

| LSD1 Inhibitor (S2101) | LSD1 | Ras/Raf-mutant cancer cells | 3-10 fold increase | Not specified | Not applicable | Not applicable |

Signaling Pathways

The transcriptional upregulation of PIK3IP1 by this compound is a key event in the differential response of normal and cancer cells to this inhibitor. The proposed signaling pathway is initiated by the inhibition of PIP4K enzymes.

Proposed Mechanism of PIK3IP1 Upregulation

Inhibition of PIP4K by this compound is hypothesized to lead to an accumulation of its substrate, phosphatidylinositol 5-phosphate (PI(5)P). Elevated levels of nuclear PI(5)P are thought to activate a yet-unidentified nuclear receptor or transcription factor. This, in turn, initiates the transcriptional activation of the PIK3IP1 gene, leading to increased synthesis of PIK3IP1 mRNA and protein. The newly synthesized PIK3IP1 protein then suppresses the PI3K/Akt/mTOR pathway, resulting in a G1/S cell cycle arrest in normal cells.

Ras-Mediated Override in Cancer Cells

In cancer cells with activating Ras mutations, the Ras/Raf/MEK/ERK pathway is constitutively active. This pathway actively suppresses the expression of PIK3IP1, thereby promoting the activity of the PI3K/Akt/mTOR pathway. This suppression of PIK3IP1 allows cancer cells to bypass the G1/S arrest induced by this compound. Consequently, these cells enter mitosis where they are susceptible to the second inhibitory function of this compound, which involves the de-clustering of supernumerary centrosomes, leading to mitotic catastrophe and cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of PIK3IP1 upregulation by this compound.

Quantitative Real-Time PCR (qRT-PCR) for PIK3IP1 mRNA Expression

This protocol is for the quantification of PIK3IP1 mRNA levels in cells treated with this compound.

Materials:

-

Cells (e.g., normal human fibroblasts)

-

This compound

-

DMSO (vehicle control)

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

-

SYBR Green PCR Master Mix

-

qRT-PCR instrument

-

Primers for PIK3IP1 and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound or DMSO for the specified duration (e.g., 24 hours).

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Set up the qRT-PCR reaction using SYBR Green Master Mix, cDNA template, and primers for PIK3IP1 and the housekeeping gene.

-

Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in PIK3IP1 mRNA expression, normalized to the housekeeping gene and the vehicle control.

Western Blotting for PIK3IP1 Protein Expression

This protocol details the detection and quantification of PIK3IP1 protein levels.

Materials:

-

Cell lysates from treated and control cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PIK3IP1

-

Primary antibody against a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against PIK3IP1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the relative change in PIK3IP1 protein expression.

Luciferase Reporter Assay for PIK3IP1 Promoter Activity

This assay measures the transcriptional activity of the PIK3IP1 promoter in response to this compound.

Materials:

-

Luciferase reporter construct containing the PIK3IP1 promoter region upstream of the luciferase gene.

-

Control reporter vector (e.g., Renilla luciferase) for normalization.

-

Cells for transfection.

-

Transfection reagent.

-

This compound and DMSO.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect cells with the PIK3IP1 promoter-luciferase construct and the control reporter vector.

-

Treatment: After transfection, treat the cells with this compound or DMSO.

-

Cell Lysis: Lyse the cells according to the reporter assay system protocol.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the fold change in promoter activity in treated versus control cells.

Chromatin Immunoprecipitation (ChIP) Assay

This assay can be used to determine if the upregulation of PIK3IP1 is associated with changes in the binding of specific transcription factors or RNA Polymerase II to the PIK3IP1 promoter.

Materials:

-

Cells treated with this compound or DMSO.

-

Formaldehyde for cross-linking.

-

Glycine to quench cross-linking.

-

Lysis and sonication buffers.

-

Antibody against the transcription factor of interest or RNA Polymerase II.

-

Control IgG antibody.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

Proteinase K and RNase A.

-

DNA purification kit.

-

Primers for the PIK3IP1 promoter for qPCR analysis.

Procedure:

-

Cross-linking and Cell Lysis: Cross-link protein-DNA complexes in treated and control cells with formaldehyde, followed by quenching with glycine and cell lysis.

-

Chromatin Shearing: Shear the chromatin into smaller fragments using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the target protein or control IgG overnight.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA.

-

qPCR Analysis: Use qPCR with primers specific to the PIK3IP1 promoter to quantify the amount of co-precipitated DNA.

Conclusion

This compound represents a promising therapeutic candidate with a unique mechanism of action that exploits the differences between normal and cancer cells. The transcriptional upregulation of PIK3IP1 is a pivotal event that mediates the cytostatic effect of this compound in normal tissues, potentially contributing to a favorable safety profile. The detailed understanding of the signaling pathways and the availability of robust experimental protocols are essential for the further development and optimization of PIP4K inhibitors as a novel class of anti-cancer agents. This technical guide provides a foundational resource for researchers dedicated to advancing this exciting area of drug discovery.

References

Discovery and Initial Screening of PIP4K-IN-a131: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial screening of PIP4K-IN-a131, a small molecule inhibitor identified for its potent and selective cytotoxicity against cancer cells. The compound was discovered through a phenotypic screen and its primary cellular target was identified as the phosphatidylinositol 5-phosphate 4-kinase (PIP4K) family. This compound exerts its cancer-selective lethality through a dual mechanism of action. Inhibition of PIP4K leads to the transcriptional upregulation of PIK3IP1, a negative regulator of the PI3K/Akt/mTOR pathway, resulting in a reversible G1/S cell cycle arrest in normal cells. However, in cancer cells with activated Ras signaling, this checkpoint is overridden. These cells proceed to mitosis, where a secondary effect of this compound on mitotic processes, specifically the de-clustering of supernumerary centrosomes, induces mitotic catastrophe and subsequent cell death. This document provides a comprehensive overview of the experimental methodologies, quantitative data from initial screenings, and the signaling pathways involved.

Discovery via Phenotypic Screening

This compound was identified from a chemical library through a phenotypic screening campaign designed to discover compounds with selective lethality toward cancer cells over their normal counterparts.

Experimental Protocol: Cancer-Selective Cytotoxicity Screen

-

Cell Lines: A panel of human normal and cancer cell lines were used. For initial screening, isogenic human BJ fibroblast lines were utilized: a normal BJ cell line and a transformed BJ cell line expressing oncogenic H-RasV12.

-

Assay Format: Cells were seeded in 96-well or 384-well microplates and allowed to adhere overnight.

-

Compound Treatment: A library of small molecules was added to the cells at various concentrations.

-

Incubation: Cells were incubated with the compounds for a period of 48 to 72 hours.

-

Cytotoxicity Measurement: Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.

-

Data Analysis: The half-maximal growth inhibitory concentration (GI50) was calculated for each compound against each cell line. Compounds exhibiting a significantly lower GI50 in cancer cell lines compared to normal cell lines were selected as primary hits.

Target Identification: Cellular Thermal Shift Assay (CETSA)

The direct cellular target of this compound was identified using a mass spectrometry-based Cellular Thermal Shift Assay (MS-CETSA). This unbiased approach identified the PIP4K lipid kinase family as the primary binding partner.[1][2]

Experimental Protocol: Mass Spectrometry-Cellular Thermal Shift Assay (MS-CETSA)

-

Cell Culture and Treatment: Normal BJ cells were cultured to high confluency. The cells were then treated with either this compound or a vehicle control (DMSO) and incubated to allow for compound uptake and target engagement.

-

Heat Challenge: The cell suspensions were divided into aliquots and heated to a range of temperatures for a defined period (e.g., 3 minutes). This causes protein denaturation and aggregation.

-

Cell Lysis and Fractionation: Cells were lysed, and the soluble protein fraction was separated from the aggregated proteins by high-speed centrifugation.

-

Protein Digestion and Labeling: The soluble proteins from each temperature point were digested into peptides. The peptides from each sample were then labeled with tandem mass tags (TMT) for relative quantification.

-

LC-MS/MS Analysis: The labeled peptides were pooled and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in the soluble fraction at each temperature.

-

Data Analysis: Melting curves were generated for thousands of proteins by plotting the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein. The PIP4K isoforms showed significant thermal stabilization in the presence of this compound.

In Vitro Kinase Activity and Cellular Potency

The inhibitory activity of this compound against its identified target was confirmed through in vitro kinase assays.[1] Its cellular potency was quantified by determining the GI50 values across a panel of cell lines.[1]

Experimental Protocol: In Vitro PIP4K Kinase Assay

-

Enzyme and Substrate Preparation: Recombinant human PIP4K2A enzyme was used. The lipid substrate, phosphatidylinositol 5-phosphate (PI5P), was prepared in a reaction buffer.[3]

-

Reaction Mixture: The kinase reaction was performed in a buffer containing the enzyme, the lipid substrate, and ATP. For inhibitor studies, varying concentrations of this compound were pre-incubated with the enzyme.

-

Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at room temperature.

-

Detection of Kinase Activity: The amount of ADP produced, which is directly proportional to the kinase activity, was quantified using a commercial bioluminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial screening of this compound.

| Target | IC50 (µM) |

| PIP4K2A (in vitro) | 1.9 |

| PIP4Ks (in vitro) | 0.6 |

| Table 1: In Vitro Inhibitory Activity of this compound. |

| Cell Line Category | Average GI50 (µM) |

| Normal Human Cells | 6.5 |

| Human Cancer Cells | 1.7 |

| Table 2: Average Growth Inhibitory Potency (GI50) of this compound. |

Signaling Pathways and Mechanisms of Action

PIP4K Signaling and its Inhibition by this compound

PIP4K enzymes phosphorylate PI5P to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). Inhibition of PIP4K by this compound leads to a signaling cascade that results in cell cycle arrest in normal cells.

Caption: Signaling pathway of PIP4K inhibition by this compound.

Experimental Workflow for Discovery and Target Identification

The overall workflow for the discovery and initial characterization of this compound involved a multi-step process from initial high-throughput screening to target validation.

Caption: Experimental workflow for this compound discovery.

Induction of Mitotic Catastrophe in Cancer Cells

In Ras-activated cancer cells that bypass the G1/S arrest, this compound induces mitotic catastrophe. This is attributed to a secondary, off-target effect that leads to the de-clustering of supernumerary centrosomes, a common feature of cancer cells. This results in aberrant mitosis and subsequent cell death.

Caption: Induction of mitotic catastrophe by this compound.

Conclusion

This compound represents a promising lead compound identified through a cancer-cell selective phenotypic screen. Its dual mechanism of action, involving the on-target inhibition of PIP4K leading to cytostatic effects in normal cells and a secondary activity inducing mitotic catastrophe in cancer cells, provides a novel therapeutic strategy. This guide summarizes the foundational discovery and initial characterization of this compound, providing essential data and methodologies for further research and development in the field of oncology.

References

The Dual-Action of PIP4K-IN-a131: A Targeted Approach to Mitotic Catastrophe in Cancer Cells with Supernumerary Centrosomes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PIP4K-IN-a131 is a novel small molecule inhibitor with a dual-inhibitory mechanism that selectively induces lethality in cancer cells, particularly those harboring Ras pathway mutations, while sparing normal cells. This technical guide delves into the core mechanism of this compound, focusing on its targeted inhibition of the Phosphatidylinositol-5-Phosphate 4-Kinase (PIP4K) family and its profound effect on the de-clustering of supernumerary centrosomes, a common feature in many cancers. Through a detailed examination of its impact on critical signaling pathways, presentation of quantitative data, and comprehensive experimental protocols, this document serves as a vital resource for professionals engaged in oncology research and the development of targeted cancer therapeutics.

Introduction

Cancer is fundamentally a disease of uncontrolled cell proliferation, often characterized by genomic instability. A key contributor to this instability is the presence of supernumerary centrosomes, which can lead to aberrant mitotic spindle formation and chromosome mis-segregation. Cancer cells, however, have evolved mechanisms to cluster these extra centrosomes, enabling a pseudo-bipolar mitosis and ensuring their survival. Disrupting this clustering process presents a promising therapeutic strategy to selectively eliminate cancer cells.

This compound has emerged as a potent agent in this context. It exhibits a unique dual-action mechanism: in normal cells, it induces a reversible G1/S cell cycle arrest, while in cancer cells, particularly those with activated Ras signaling, it triggers mitotic catastrophe by preventing the clustering of supernumerary centrosomes.[1][2][3] This guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the action of this compound.

Mechanism of Action

Targeting the PIP4K Lipid Kinase Family

This compound's primary molecular targets are the members of the Phosphatidylinositol-5-Phosphate 4-Kinase (PIP4K) family, specifically PIP4K2A, PIP4K2B, and PIP4K2C.[1] These lipid kinases play crucial roles in phosphoinositide signaling, which governs a multitude of cellular processes including cell growth, proliferation, and survival.

Differential Effects on Normal and Cancer Cells

The dual-inhibitory nature of this compound is central to its cancer-selective lethality.

-

Normal Cells: In non-transformed cells, inhibition of PIP4K by this compound leads to the transcriptional upregulation of PIK3IP1, a suppressor of the PI3K/Akt/mTOR signaling pathway. This suppression results in a reversible growth arrest at the G1/S phase of the cell cycle.

-

Cancer Cells (Ras-activated): In cancer cells with an activated Ras/Raf/MEK/ERK pathway, the growth arrest induced by this compound is overridden. These cells proceed into mitosis, where the second inhibitory function of this compound becomes critical. The compound's ability to de-cluster supernumerary centrosomes leads to the formation of multipolar spindles, resulting in mitotic catastrophe and subsequent cell death. While PIP4K is the identified target for the cell cycle effects, the direct mitotic targets responsible for centrosome de-clustering remain to be fully elucidated.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PIP4K2A, purified) | 1.9 µM | In vitro enzyme assay | |

| IC50 (PIP4Ks) | 0.6 µM | In vitro enzyme assay |

Table 1: In Vitro Kinase Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentrations (IC50) of this compound against purified PIP4K2A and the broader PIP4K family.

| Cell Line | Treatment | Percentage of Cells with Multipolar Spindles | Reference |

| Transformed BJ cells | DMSO (Control) | ~5% | |

| Transformed BJ cells | This compound (5 µM, 24h) | >40% | |

| Normal BJ cells | This compound (5 µM, 24h) | ~10% |

Table 2: Effect of this compound on Mitotic Spindle Polarity. This table quantifies the induction of multipolar spindles in normal and transformed cells following treatment with this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Reagents

-

Cell Lines:

-

Normal human diploid fibroblasts (e.g., BJ)

-

Transformed human diploid fibroblasts (e.g., BJ-RasV12)

-

Various cancer cell lines (e.g., HeLa, HCT116)

-

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM) and stored at -20°C. Working concentrations are prepared by diluting the stock solution in culture medium.

Immunofluorescence Staining for Centrosome and Spindle Analysis

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that allows for individual cell analysis.

-

Treatment: Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the specified duration (e.g., 24 hours).

-

Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

To visualize centrosomes: anti-γ-tubulin antibody.

-

To visualize mitotic spindles: anti-α-tubulin or anti-β-tubulin antibody.

-

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS, counterstain with DAPI (4′,6-diamidino-2-phenylindole) to visualize DNA, and mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Analyze the slides using a fluorescence or confocal microscope.

Cell Viability Assay (e.g., MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound or DMSO.

-

Incubation: Incubate for the desired period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or DMSO.

-

Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: Differential Signaling Effects of this compound. This diagram illustrates the distinct signaling pathways activated by this compound in normal versus Ras-activated cancer cells, leading to different cellular fates.

Figure 2: Immunofluorescence Workflow. This diagram outlines the key steps in the immunofluorescence protocol for visualizing centrosomes and mitotic spindles after treatment with this compound.

Conclusion

This compound represents a promising therapeutic candidate due to its selective cytotoxicity towards cancer cells with supernumerary centrosomes. Its dual mechanism of action, which involves the targeted inhibition of PIP4K and the induction of mitotic catastrophe through centrosome de-clustering, highlights a sophisticated approach to cancer therapy. This technical guide provides a foundational understanding of this compound's properties and the experimental frameworks for its investigation. Further research into the precise mitotic targets of this compound will undoubtedly pave the way for the development of more refined and effective cancer treatments.

References

Methodological & Application

Application Notes and Protocols for PIP4K-IN-a131 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIP4K-IN-a131 is a dual-inhibitory compound that selectively targets cancer cells while showing cytostatic and reversible effects on normal cells.[1][2] Its primary mechanism of action involves the inhibition of the lipid kinase family, Phosphatidylinositol 5-Phosphate 4-Kinases (PIP4Ks).[1][3] This inhibition leads to a G1/S cell cycle arrest in normal cells through the upregulation of PIK3IP1, a suppressor of the PI3K/Akt/mTOR pathway.[1] However, in cancer cells with activated Ras signaling, this growth arrest is bypassed, leading to mitotic catastrophe and selective cell death. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, signaling pathways, and target engagement.

Data Presentation

In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Comments |

| IC50 | 1.9 µM | Purified PIP4K2A (in vitro) | Kinase activity assay. |

| IC50 | 0.6 µM | PIP4Ks activity (in vitro) | Kinase activity assay. |

| GI50 | 6.5 µM | Normal human cell lines | MTT assay, measures cell proliferation rate. |

| GI50 | 1.7 µM | Human cancer cell lines | MTT assay, demonstrates cancer-selective inhibition. |

Signaling Pathway

This compound targets the PIP4K family of lipid kinases, which are crucial enzymes in phosphoinositide signaling. These kinases phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). PI(4,5)P2 is a key signaling molecule that, among other functions, serves as a substrate for PI3K to produce PI(3,4,5)P3, a critical activator of the pro-survival PI3K/Akt/mTOR pathway.

By inhibiting PIP4Ks, this compound disrupts this pathway. In normal cells, this leads to the transcriptional upregulation of PIK3IP1, a negative regulator of PI3K, resulting in a reversible G1/S cell cycle arrest. In Ras-activated cancer cells, this protective mechanism is overridden. The cells bypass the G1/S arrest and enter mitosis, where a second, yet-to-be-fully-identified mechanism of this compound induces mitotic catastrophe, leading to cancer-selective cell death.

Caption: Signaling pathway of this compound in normal versus cancer cells.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines:

-

Normal human fibroblasts (e.g., BJ) and their isogenic Ras-transformed counterparts are a recommended model system.

-

hTERT-RPE1 cells have also been used.

-

Various cancer cell lines can be tested to evaluate the compound's efficacy.

-

-

Culture Conditions:

-

Culture cells in the appropriate medium (e.g., DMEM for BJ cells) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin, in a humidified incubator at 37°C with 5% CO2.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

For experiments, dilute the stock solution in the complete culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to minimize solvent toxicity.

-

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability and proliferation.

Caption: Workflow for a typical MTT-based cell viability assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.

-

Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the expression and phosphorylation status of target proteins.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at desired concentrations (e.g., 1-5 µM) for the specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against PIP4K isoforms, p-Akt, Akt, and UHRF1.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct engagement of this compound with its target protein, PIP4K, in a cellular context.

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

-

Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified duration (e.g., 1 hour) to allow for compound uptake.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.

-

Cell Lysis: Lyse the cells using freeze-thaw cycles.

-

Fractionation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Analysis: Analyze the soluble fractions by Western blotting using an antibody specific for PIP4K. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Troubleshooting

-

Low signal in Western Blot:

-

Increase the amount of protein loaded.

-

Optimize primary and secondary antibody concentrations.

-

Ensure efficient protein transfer.

-

-

High background in Western Blot:

-

Increase the duration and number of washes.

-

Optimize the blocking conditions.

-

Titrate the antibody concentrations.

-

-

Inconsistent results in cell viability assays:

-

Ensure even cell seeding.

-

Minimize evaporation from the wells (the "edge effect").

-

Verify the accuracy of serial dilutions.

-

-

No thermal shift in CETSA:

-

Confirm that the compound is cell-permeable.

-

Optimize the incubation time with the compound.

-

Adjust the temperature range for the heat challenge based on the target protein's stability.

-

Conclusion

This compound is a valuable tool for investigating the role of PIP4K in cancer and normal cell physiology. The protocols outlined in these application notes provide a framework for studying its cellular effects and mechanism of action. Careful optimization of experimental conditions is recommended for each specific cell line and research question.

References

- 1. PIP4Ks Suppress Insulin Signaling through a Catalytic-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dishevelled coordinates phosphoinositide kinases PI4KIIIα and PIP5KIγ for efficient PtdInsP2 synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PIP4K-IN-A131 in In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

PIP4K-IN-A131 is a dual-inhibitory compound that selectively targets phosphatidylinositol 5-phosphate 4-kinases (PIP4Ks) and mitotic pathways.[1][2][3] This unique mechanism of action leads to cancer-selective lethality, making it a valuable tool for cancer research and drug development.[1][3] In normal cells, inhibition of PIP4Ks by this compound induces a reversible growth arrest at the G1/S phase of the cell cycle. This is achieved through the transcriptional upregulation of PIK3IP1, a natural suppressor of the pro-survival PI3K/Akt/mTOR pathway. However, in cancer cells with activating Ras mutations, this growth arrest is overridden. These cells proceed to mitosis, where this compound's ability to de-cluster supernumerary centrosomes leads to mitotic catastrophe and selective cell death.

These application notes provide a summary of the optimal concentrations of this compound for various in vitro assays, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vitro use of this compound, derived from biochemical and cell-based assays.

| Parameter | Target/Cell Line | Concentration/Value | Reference |

| IC50 | Purified PIP4K2A (in vitro kinase assay) | 1.9 µM | |

| IC50 | Total PIP4Ks activity (in vitro kinase assay) | 0.6 µM | |

| GI50 | Normal human BJ fibroblasts | 6.5 µM | |

| GI50 | Panel of human cancer cell lines | 1.7 µM | |

| Effective Concentration | FACS analysis of cell cycle in BJ-derived fibroblasts | 5 µM (48 hours) | |

| Effective Concentration | Immunofluorescence analysis of centrosomes | 2.5 µM (32 hours) | |

| Concentration Range | Antiproliferative assays (MTT) | 0-100 µM (72 hours) |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for in vitro cell-based assays.

Experimental Protocols

The following are detailed protocols for key in vitro experiments based on published methodologies.

Protocol 1: In Vitro Kinase Assay for PIP4K Activity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on purified PIP4K enzymes.

Materials:

-

Purified recombinant PIP4K2A enzyme

-

This compound stock solution (in DMSO)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Substrate: Phosphatidylinositol 5-phosphate (PI(5)P)

-

[γ-32P]ATP

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates (white, for luminescence)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.01 µM to 100 µM). Include a DMSO-only control.

-

Kinase Reaction: a. In each well of a 96-well plate, add the diluted this compound or DMSO control. b. Add the purified PIP4K2A enzyme to each well. c. Add the lipid substrate PI(5)P. d. Initiate the kinase reaction by adding [γ-32P]ATP (for radiometric assay) or cold ATP (for ADP-Glo™ assay). e. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Detection (ADP-Glo™ Method): a. Stop the kinase reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP. b. Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature. c. Measure the luminescence using a plate reader.

-

Data Analysis: a. Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Protocol 2: Cell Viability/Proliferation Assay (MTT)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound on normal and cancer cell lines.

Materials:

-

Human normal (e.g., BJ fibroblasts) and cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0 to 100 µM. b. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO vehicle control.

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Assay: a. Add MTT reagent to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C. b. Remove the medium and add the solubilization solution to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the DMSO-treated control cells. c. Plot the percentage of viability against the drug concentration and determine the GI50 value using a suitable curve-fitting software.

Protocol 3: Cell Cycle Analysis by Flow Cytometry (FACS)

Objective: To assess the effect of this compound on the cell cycle distribution.

Materials:

-

BJ-derived fibroblasts (or other cell lines of interest)

-

Complete cell culture medium

-

This compound (5 µM final concentration)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with 5 µM this compound or DMSO vehicle control for 48 hours.

-

Cell Harvesting: a. Collect the culture medium (to include any floating cells). b. Wash the adherent cells with PBS. c. Detach the cells using trypsin-EDTA. d. Combine the detached cells with the collected medium and centrifuge to pellet the cells.

-

Fixation: a. Wash the cell pellet with ice-cold PBS. b. Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. c. Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

Staining: a. Centrifuge the fixed cells to remove the ethanol and wash with PBS. b. Resuspend the cell pellet in PI staining solution. c. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: a. Analyze the stained cells using a flow cytometer. b. Acquire data for at least 10,000 events per sample.

-

Data Analysis: a. Use cell cycle analysis software (e.g., FlowJo, ModFit) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. b. Compare the cell cycle distribution of this compound-treated cells with the DMSO control. An accumulation of cells in the G1/S phase is expected in normal cells.

References

Preparation of PIP4K-IN-a131 Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of PIP4K-IN-a131 in dimethyl sulfoxide (DMSO). This compound is an inhibitor of PIP4K lipid kinases, with IC50 values of 1.9 µM and 0.6 µM for purified PIP4K2A and PIP4Ks, respectively[1]. It has demonstrated cancer-selective lethality by dually blocking the lipid kinase PIP4Ks and mitotic pathways[1][2].

Quantitative Data Summary

For accurate and reproducible experimental results, it is crucial to start with a precisely prepared stock solution. The following table summarizes the key quantitative information for this compound.

| Property | Value | Notes |

| Molecular Weight | 295.34 g/mol | Use the batch-specific molecular weight provided on the vial or certificate of analysis for the most accurate calculations[1][3]. |

| Recommended Solvent | DMSO (Dimethyl Sulfoxide) | Use anhydrous, high-purity DMSO to minimize degradation of the compound. |

| Suggested Stock Concentration | 1-10 mM | A 10 mM stock solution is a common starting point for many in vitro assays. |

| Storage of Solid Compound | -20°C | Store the solid powder in a desiccated environment to prevent hydration. |

| Storage of Stock Solution | -20°C or -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Can be stored for several months at -20°C. |

| Final DMSO Concentration in Assay | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration as low as possible. |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound.

Materials:

-

This compound solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes (1.5 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Optional: Water bath or heating block set to 37°C

-

Optional: Ultrasonic bath

Procedure:

-

Equilibrate Compound: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture, which can affect the stability of the compound.

-

Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 295.34 g/mol / 1000 = 2.9534 mg

-

-

Weigh the Compound:

-

On a calibrated analytical balance, carefully weigh out the calculated mass of this compound into a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

-

-

Dissolve the Compound:

-

Close the tube tightly and vortex for 1-2 minutes until the compound is fully dissolved.

-

For enhanced solubility: If the compound does not readily dissolve, gentle warming in a 37°C water bath or sonication in an ultrasonic bath for a short period can aid in dissolution. Visually inspect the solution to ensure no particulates are present.

-

-

Aliquot for Storage:

-

To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs.

-

-

Storage:

-

Store the aliquots at -20°C or -80°C, protected from light. Stock solutions stored at -20°C are reported to be stable for several months.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of this compound.

Caption: Workflow for preparing this compound stock solution.

Best Practices and Troubleshooting

-

Solvent Purity: Always use high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can impact compound stability and solubility.

-

Precipitation in Aqueous Solutions: When diluting the DMSO stock solution into aqueous buffers or cell culture media, precipitation may occur. To mitigate this, it is advisable to make intermediate dilutions in DMSO before the final dilution into the aqueous medium. It is also recommended to add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing.

-

Vehicle Control: In cellular assays, it is imperative to include a vehicle control group treated with the same final concentration of DMSO as the experimental groups to account for any effects of the solvent on the cells.

-

Compound Stability: While the solid form is stable, this compound is noted to be unstable in solution, hence the recommendation for single-use aliquots and prompt use after thawing. Avoid repeated freeze-thaw cycles. If precipitation is observed in a thawed aliquot, it should be discarded.

References

Application Notes and Protocols for PIP4K-IN-a131 Treatment in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

PIP4K-IN-a131 is a dual-inhibitory compound that selectively targets phosphatidylinositol-5-phosphate 4-kinases (PIP4Ks) and mitotic pathways, demonstrating cancer-selective lethality.[1][2] In normal cells, inhibition of PIP4Ks by this compound leads to a reversible growth arrest at the G1/S phase of the cell cycle. This cytostatic effect is mediated by the transcriptional upregulation of PIK3IP1, a suppressor of the pro-survival PI3K/Akt/mTOR signaling pathway.[1][2] However, in cancer cells with activating Ras mutations, this protective mechanism is overridden. Ras activation suppresses the upregulation of PIK3IP1, allowing the cancer cells to bypass the G1/S arrest and proceed into mitosis.[1] Once in mitosis, this compound's ability to de-cluster supernumerary centrosomes induces mitotic catastrophe, leading to selective cancer cell death. These application notes provide detailed protocols for investigating the effects of this compound on cancer cell lines.

Data Presentation

Table 1: Treatment Durations and Concentrations of this compound in Various Cancer Cell Line Experiments

| Cell Line Type | Experiment | Concentration Range | Treatment Duration | Observed Effect | Reference |

| Human Normal and Cancer Cell Lines | MTT Assay (Growth Inhibition) | Not Specified | 72 hours | Determined GI50 values | |

| Engineered BJ-derived Fibroblasts | FACS Analysis (Cell Cycle) | 5 µM | 48 hours | Analysis of subG1 population | |

| Normal and Transformed BJ Cells | Immunoblot Analysis | Not Specified | 24 hours | Analysis of PI3K/Akt/mTOR pathway proteins | |

| Acute Lymphoblastic Leukemia (ALL) Cell Lines (Jurkat, MOLT4, NALM6, Namalwa) | Cell Viability and Apoptosis Assays | 1.4 - >50 µM | Time-dependent | Reduced viability and induction of apoptosis | |

| hTERT_RPE1 Cells | Western Blot (UHRF1 expression) | 1-5 µM | Not Specified | Assessment of UHRF1 protein levels | |

| hTERT_RPE1 Cells | FRET Analysis (Nuclear Envelope Tension) | 1 µM | 24 hours | Analysis of nuclear mechanics |

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in normal versus Ras-activated cancer cells.

Experimental Workflow for Cell Viability Assessment